REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[NH:6][CH:7]=[C:8]([O:12]CC2C=CC=CC=2)[C:9](=[O:11])[CH:10]=1)=[N+]=[N-].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[H][H].C(N(C(C)C)CC)(C)C>CN(C)C=O.[Pd]>[NH2:1][CH2:4][C:5]1[NH:6][CH:7]=[C:8]([OH:12])[C:9](=[O:11])[CH:10]=1 |f:1.2|
|
Name
|
2-(azidomethyl)-5-[(phenylmethyloxy)]-4-oxo-1,4-dihydropyridine
|
Quantity
|
641 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC=1NC=C(C(C1)=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
951 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
871 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
641 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was used immediately in the following reaction
|
Name
|
|
Type
|
|
Smiles
|
NCC=1NC=C(C(C1)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |